

Technical Guide: 3-Chloro-4-(trifluoromethyl)phenylacetonitrile

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Compound of Interest

Compound Name: 3-Chloro-4-(trifluoromethyl)phenylacetonitrile

CAS No.: 1000530-58-4

Cat. No.: B1425447

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CAS Registry Number: 1000530-58-4 Primary Classification: Fluorinated Arylacetonitrile / Pharmaceutical Intermediate^[1]

Part 1: Nomenclature & Identity Matrix

The chemical name **3-Chloro-4-(trifluoromethyl)phenylacetonitrile** follows IUPAC systematic rules, but in practical laboratory and procurement contexts, it is referenced by several synonymous conventions. Understanding these variations is critical for database searching (SciFinder, Reaxys) and supply chain verification.^[1]

Synonym Taxonomy

The following table consolidates the primary identifiers used across major chemical repositories and vendors.

Naming Convention	Synonym / Identifier	Technical Context
IUPAC Systematic	2-[3-Chloro-4-(trifluoromethyl)phenyl]acetonitrile	Preferred name for patent filings and formal publications. [1]
Functional Class	3-Chloro-4-(trifluoromethyl)benzyl cyanide	Emphasizes the benzyl leaving group precursor (e.g., from benzyl bromide).[1]
CA Index Name	Benzeneacetonitrile, 3-chloro-4-(trifluoromethyl)-	Used in Chemical Abstracts Service (CAS) indexing.[1]
Inverted Structure	(3-Chloro-4-trifluoromethylphenyl)acetonitrile	Common in vendor catalogs (e.g., Sigma-Aldrich, Fisher).[1]
Acetonitrile Derivative	2-(3-Chloro-4-trifluoromethylphenyl)ethanenitrile	Explicit reference to the two-carbon nitrile chain.[1]

Chemical Structure & Identifiers

Precise digital identification requires machine-readable strings to avoid ambiguity with isomers (e.g., the 4-chloro-3-trifluoromethyl isomer).[1]

- SMILES:N#CCC1=CC(Cl)=C(C(F)(F)F)C=C1[1]
- InChIKey:YJHNYZHRYPHJFFK-UHFFFAOYSA-N[1][2]
- Molecular Formula: $C_9H_5ClF_3N$ [1][2][3]
- Molecular Weight: 219.59 g/mol [1][2][4]

Part 2: Structural Logic & Synthetic Architecture

The nomenclature of this compound is directly derived from its synthesis pathway.[1] The term "Phenylacetonitrile" implies a phenyl ring attached to an acetonitrile unit (

).[1] The substituents (3-Cl, 4-CF

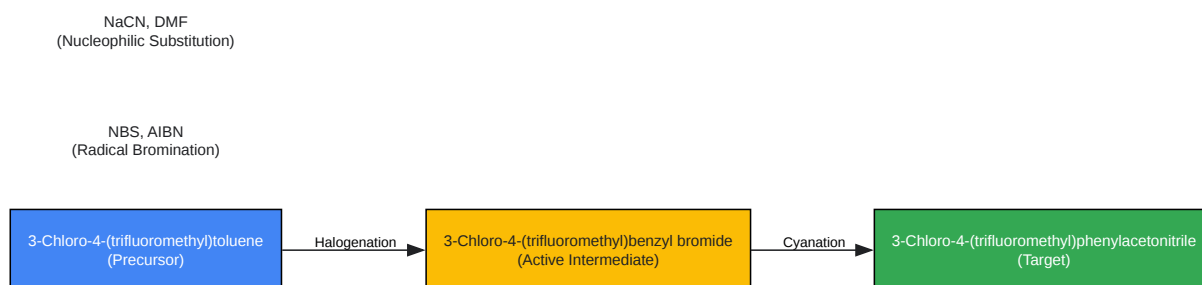
) modify the electronic properties of the ring, significantly impacting the reactivity of the benzylic position.[1]

Retrosynthetic Analysis

The most robust synthetic route involves the nucleophilic substitution of a benzylic halide with a cyanide source.[1] This pathway explains the synonym "Benzyl cyanide," as the starting material is invariably the corresponding benzyl bromide or chloride.[1]

Mechanistic Pathway Diagram

The following diagram illustrates the conversion from the toluene precursor to the final nitrile.[1] This visualization highlights the critical intermediate that defines the "benzyl" nomenclature.



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Figure 1: Synthetic flow from the toluene precursor to the nitrile target via the benzyl bromide intermediate.

Causality in Experimental Design[1]

- Why the Benzyl Bromide Route? The trifluoromethyl group at the para position is strongly electron-withdrawing.[1] This deactivates the ring toward electrophilic aromatic substitution but makes the benzylic protons slightly more acidic and the benzylic carbon highly susceptible to nucleophilic attack (S

2) by the cyanide ion.

- Why not Sandmeyer? Attempting to install the acetonitrile group directly onto the aniline via a diazonium salt is synthetically complex and low-yielding compared to the benzylic substitution.

Part 3: Applications in Drug Discovery

This compound is a "Scaffold Level" intermediate.^[1] It is rarely the final active pharmaceutical ingredient (API) but serves as a critical building block for introducing the 3-chloro-4-(trifluoromethyl)phenyl motif.^[1]

Bioisosteric Value

The 3-Cl, 4-CF

substitution pattern is highly prized in medicinal chemistry for two reasons:

- **Metabolic Stability:** The trifluoromethyl group blocks metabolic oxidation at the para position (a common site for CYP450 metabolism).^[1] The chlorine atom at the meta position provides steric bulk and lipophilicity without being as metabolically labile as a methyl group.^[1]
- **Lipophilicity Modulation:** The combination increases the LogP of the molecule, enhancing membrane permeability for CNS-targeted drugs.^[1]

Functional Group Transformations

Once synthesized, the nitrile group (

) acts as a versatile handle for further elaboration:

- **Hydrolysis:** Converts to 3-Chloro-4-(trifluoromethyl)phenylacetic acid (CAS 1000568-54-6), a precursor for amide coupling.^[1]
- **Reduction:** Converts to the phenethylamine, valuable for CNS-active ligands.^[1]
- **Alpha-Alkylation:** The benzylic protons are acidic, allowing alkylation to create more complex chiral centers.^[1]

Part 4: Verification & Safety Protocols

Identity Verification Protocol

When sourcing this material, rely on ^1H NMR to distinguish it from the 4-chloro-3-trifluoromethyl isomer.[1]

- Diagnostic Signal: Look for the benzylic methylene singlet () around δ 3.7–3.9 ppm.[1]
- Aromatic Region: The 3,4-substitution pattern will show a specific splitting pattern (typically a doublet, doublet of doublets, and a singlet for the isolated proton between Cl and the alkyl chain).[1]

Safety Considerations

- Hazard Class: Acute Toxicant (Oral/Dermal/Inhalation).[1]
- Specific Risk: Like all organic nitriles, this compound can liberate cyanide ions under strong metabolic or chemical stress.[1]
- Handling: Use only in a chemical fume hood. In case of spill, treat with bleach (sodium hypochlorite) to oxidize the nitrile/cyanide residues before disposal.

References

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